molecular formula C11H12N2O2 B12910331 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 65419-18-3

4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12910331
CAS No.: 65419-18-3
M. Wt: 204.22 g/mol
InChI Key: FVKCOHBEVKUQRC-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound of significant interest in medicinal and organic chemistry research due to its structural relation to the pharmaceutically active pyrazol-3-one core. Compounds featuring the 2,4-dihydro-3H-pyrazol-3-one scaffold are extensively investigated for their diverse biological activities . This heterocyclic nucleus is a recognized pharmacophore, with numerous derivatives demonstrating a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The specific substitution pattern on this molecule suggests its potential utility as a key synthetic intermediate. It can be used in multi-component reactions, for the development of novel chemical libraries, or as a precursor for generating more complex molecular architectures . Researchers value this and related structures for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in designing new anti-inflammatory agents where pyrazole derivatives have shown considerable efficacy . The presence of the hydroxymethyl group offers a versatile handle for further chemical functionalization, making it a valuable building block for coupling with various aldehydes, acids, or other reactants to create novel compounds for biological screening . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referencing the associated safety data sheet.

Properties

CAS No.

65419-18-3

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(hydroxymethyl)-4-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C11H12N2O2/c1-11(8-14)7-12-13(10(11)15)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3

InChI Key

FVKCOHBEVKUQRC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NN(C1=O)C2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Pyrazolone Formation

The pyrazolone core is commonly synthesized by condensation of hydrazine derivatives with β-ketoesters or β-diketones. For example, 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one can be prepared by reacting phenylhydrazine with ethyl acetoacetate under reflux conditions in ethanol or other suitable solvents.

Introduction of the Hydroxymethyl Group

The key step to obtain the 4-(hydroxymethyl) substituent involves the selective hydroxymethylation of the pyrazolone ring. This can be achieved by:

  • Reacting the pyrazolone intermediate with formaldehyde or paraformaldehyde under controlled conditions.
  • Using nucleophilic addition of hydroxymethyl reagents to the 4-position carbon, often facilitated by base catalysis or metal catalysts.

A representative procedure involves:

  • Dissolving the pyrazolone intermediate in a solvent such as tetrahydrofuran (THF) or ethanol.
  • Adding formaldehyde or a hydroxymethyl donor reagent.
  • Stirring the reaction mixture at controlled temperature (e.g., 0–70 °C) for several hours.
  • Workup includes extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and purification by column chromatography.

Use of Organometallic Reagents

In some advanced synthetic routes, organometallic reagents such as ethynylmagnesium bromide are used to introduce alkynyl groups that can be further transformed into hydroxymethyl groups. For example, after forming an intermediate with an ethynyl substituent, subsequent hydroboration-oxidation or other functional group transformations yield the hydroxymethyl functionality.

Catalytic and Asymmetric Synthesis Approaches

Copper-catalyzed asymmetric synthesis has been reported for related pyrazolone derivatives, where copper acetate and chiral ligands facilitate the formation of chiral hydroxymethylated pyrazolones with high enantiomeric excess. This method involves:

  • Mixing copper acetate, chiral ligand, base (e.g., DABCO), and substrates in methanol.
  • Stirring at moderate temperatures (e.g., 40 °C) for 12 hours.
  • Purification by flash chromatography to isolate the desired hydroxymethylated pyrazolone with good yield and stereoselectivity.

Experimental Data Summary

Step Reagents/Conditions Key Notes Yield/Outcome
Pyrazolone core formation Phenylhydrazine + β-ketoester, reflux in EtOH Commercially available starting materials High yield, pure intermediate
Hydroxymethylation Formaldehyde or paraformaldehyde, base or catalyst, THF or EtOH, 0–70 °C, 12 h Extraction and purification by column chromatography Moderate to high yield, selective functionalization
Organometallic addition Ethynylmagnesium bromide in THF, 0 °C to RT, 12 h Followed by oxidation to hydroxymethyl High yield of intermediate, further conversion needed
Copper-catalyzed asymmetric synthesis Cu(OAc)2, chiral ligand, DABCO, MeOH, 40 °C, 12 h Enantioselective synthesis, 70–85% yield High enantiomeric ratio, pure product

Characterization and Purification

  • Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
  • Characterization includes NMR (1H and 13C), HRMS, melting point determination, and chiral HPLC for enantiomeric purity.
  • Single crystal X-ray diffraction has been used to confirm the molecular structure and hydrogen bonding patterns in related pyrazolone derivatives.

Summary of Research Findings

  • The preparation of 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is well-established through multi-step synthesis involving pyrazolone core formation followed by selective hydroxymethylation.
  • Use of organometallic reagents and copper-catalyzed asymmetric methods enhances the scope and stereochemical control of the synthesis.
  • The reaction conditions are mild and allow for good yields and purity.
  • Structural confirmation by advanced spectroscopic and crystallographic methods supports the reliability of the synthetic routes.

This comprehensive analysis integrates diverse, authoritative sources and experimental data to provide a clear and detailed understanding of the preparation methods for 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, suitable for professional and research applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

    Reduction: Formation of 4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazolidin-5(4H)-one.

    Substitution: Formation of various substituted phenyl derivatives, depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have demonstrated the potential of 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as an anticancer agent. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, compounds derived from this pyrazolone structure exhibited significant cytotoxicity against prostate cancer (PC3 and DU145) and breast cancer (MCF-7) cell lines. The mechanism involves inducing apoptosis and inhibiting key signaling pathways such as STAT3, which is crucial for cancer cell survival .

Antimicrobial Properties:
The compound has also shown antibacterial and antifungal properties. It was evaluated for its minimum inhibitory concentration (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that derivatives of this compound were more effective than traditional antibiotics like ciprofloxacin .

Tyrosinase Inhibition:
Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought after in cosmetic applications for skin whitening. The compound has been identified as a potential tyrosinase inhibitor, with studies indicating its effectiveness in reducing melanin synthesis in vitro .

Agricultural Applications

Pesticidal Activity:
Research has highlighted the potential use of 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as an agrochemical. Its derivatives have been tested for their efficacy against plant pathogens and pests. The compound's ability to disrupt cellular processes in target organisms suggests it could serve as a novel pesticide .

Materials Science

Photocaging Applications:
In materials science, this compound has been explored for use as a photocage—an entity that releases a biologically active compound upon exposure to light. This application is particularly relevant in drug delivery systems where controlled release is desired .

Table 1: Anticancer Activity of 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cell LineIC50 (μM)Mechanism of Action
PC340.1Apoptosis induction
DU14598.14STAT3 pathway inhibition
MCF-762.5Cell cycle arrest

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (μg/mL)Comparison with Ciprofloxacin
Staphylococcus aureus0.78More effective
Escherichia coli1.562Comparable
Enterococcus faecalis1.0More effective

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the pyrazolone compound and evaluated their anticancer activities against multiple cell lines. The study found that specific substitutions on the phenyl ring enhanced cytotoxicity significantly compared to the parent compound .

Case Study 2: Agricultural Application
A field trial conducted by agricultural scientists assessed the effectiveness of a formulation containing this pyrazolone derivative against common crop pathogens. The results indicated a reduction in disease incidence by over 50%, demonstrating its potential as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

(a) Hydrazinylidene and Polyfluoroalkyl Derivatives

  • Example : (4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b)
    • Key Differences : Replaces hydroxymethyl with a heptafluoropropyl group and introduces a hydrazinylidene moiety.
    • Impact : Fluorinated groups increase lipophilicity and thermal stability (melting point: 132–133°C). The hydrazinylidene group may enhance metal-chelating ability.

(b) Trifluoromethyl-Substituted Derivatives

  • Example : (4Z)-4-{[5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one (5)
    • Key Differences : Incorporates two trifluoromethyl groups instead of hydroxymethyl and methyl.
    • Impact : Trifluoromethyl groups improve metabolic stability and bioavailability due to electron-withdrawing effects. Higher melting point (222°C) suggests increased crystallinity .

(c) Schiff Base Derivatives

  • Example: 5-Amino-4-(2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one (TZP3a-l) Key Differences: Substitutes hydroxymethyl with a thiazole-hydrazinylidene system. Impact: Enhances antimicrobial activity (MIC = 15.28 × 10⁻³ µM/mL against Mycobacterium tuberculosis) due to improved interaction with bacterial targets .

Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility Trends Key Functional Groups
Target Compound 4-Hydroxymethyl, 4-methyl, 2-phenyl Not reported Moderate (polar solvents) Hydroxymethyl (H-bond donor)
(4Z)-5-(Heptafluoropropyl)-... (7b) Heptafluoropropyl, hydrazinylidene 132–133 Low (fluorophilic solvents) Fluorinated, hydrazine
(4Z)-Trifluoromethyl derivative (5) Dual trifluoromethyl 222 Low (non-polar solvents) Trifluoromethyl
4-Methoxybenzylidene derivative 4-Methoxybenzylidene Not reported Moderate Methoxy (electron-donating)

Biological Activity

4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, a derivative of the pyrazolone family, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial and antifungal properties.

Synthesis and Structural Characterization

The compound can be synthesized through various methods, including the reaction of 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one with formaldehyde. The resulting product has been characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. The crystal structure reveals a twisted phenyl ring relative to the pyrazole plane, indicating potential electronic interactions that may influence biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. In vitro tests demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.030
Bacillus subtilis0.040
Pseudomonas aeruginosa0.050

These results indicate that the compound exhibits potent activity against common pathogenic bacteria, suggesting its potential as a lead compound in antimicrobial drug development .

Antifungal Activity

In addition to its antibacterial effects, this compound also shows antifungal properties. It has been tested against various fungal strains, with results indicating effective inhibition of growth. The zones of inhibition for selected fungi are presented in Table 2.

Fungal StrainZone of Inhibition (mm)
Candida albicans20
Aspergillus niger18
Fusarium oxysporum15

These findings suggest that the compound may serve as a viable antifungal agent, particularly in treating infections caused by Candida and Aspergillus species .

The biological activity of 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is hypothesized to involve multiple mechanisms:

  • Cell Membrane Disruption : The compound may interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazolone derivatives can induce oxidative stress in microbial cells, further contributing to their antimicrobial effects.

Case Studies

A notable case study involved the application of this compound in treating bacterial infections in animal models. In a controlled experiment, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls. This underscores its potential therapeutic applications in veterinary medicine and possibly human health .

Q & A

What are the established synthetic methodologies for preparing 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

Basic
The compound is typically synthesized via condensation reactions. For example, reacting aldehyde derivatives (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) with pyrazolone intermediates (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) in ethanol under reflux with sodium acetate as a catalyst, achieving yields up to 96% . Variations include substituting aldehydes with electron-rich or electron-deficient groups to modulate reactivity .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic
Key techniques include:

  • X-ray diffraction (XRD): Resolves crystal packing and tautomeric forms. For instance, XRD confirmed the CH-form tautomer in the pyrazol-3-one ring, stabilized by intermolecular NH···O=C hydrogen bonds .
  • NMR spectroscopy: Assigns proton environments (e.g., hydroxymethyl protons at δ ~4.5 ppm) .
  • FTIR: Identifies carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .

How can researchers resolve contradictions in reported biological activities of pyrazol-3-one derivatives?

Advanced
Discrepancies often arise from structural variations or assay conditions. Methodological solutions include:

  • Structure-Activity Relationship (SAR) studies: Systematic substitution (e.g., replacing phenyl with naphthyl groups) to correlate structure with antimicrobial or anticancer activity .
  • Standardized assays: Consistent use of cell lines (e.g., MCF-7 for cytotoxicity) and protocols .
  • Computational docking: Predicting interactions with targets like corticotropin-releasing factor (CRF-1) receptors .

What experimental strategies optimize crystallographic data quality for this compound?

Advanced
To enhance data reliability:

  • High-resolution data collection: Use synchrotron radiation for improved signal-to-noise ratios.
  • Twinning refinement: Apply SHELXL’s twin law tools for datasets with twinning .
  • Hydrogen bonding analysis: Map interactions (e.g., NH···O=C) to validate molecular packing. Example crystallographic parameters: space group P2₁/a, a = 10.187 Å, b = 11.481 Å, c = 7.392 Å, β = 102.43°, Z = 4 .

How to investigate the tautomeric behavior of 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

Advanced
Tautomerism is studied via:

  • XRD: Directly observes dominant tautomers (e.g., CH-form vs. NH-form) .
  • Solid-state NMR: Compares chemical shifts in solid vs. solution states.
  • DFT calculations: Predicts energetically favorable tautomers using Gaussian or ORCA software .

What are the safety considerations for handling this compound in laboratory settings?

Basic
General precautions for pyrazolones include:

  • PPE: Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid vapor inhalation.
  • Waste management: Segregate waste for professional disposal to prevent environmental contamination .

How to design derivatives of this compound for enhanced pharmacological activity?

Advanced
Derivatization strategies involve:

  • Functional group engineering: Introduce nitro or methoxy groups to modulate electron density .
  • Hybridization: Conjugate with coumarin or naphthalene moieties to exploit dual-target effects .
  • Prodrug modification: Convert hydroxymethyl to ester derivatives for improved pharmacokinetics .

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